4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one
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Overview
Description
4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one, commonly known as Nitracrine, is a chemical compound that belongs to the pyrazole family. Nitracrine has been widely studied for its potential use in cancer treatment. The compound has shown promising results in various preclinical studies and has been found to have potent antitumor activity.
Mechanism Of Action
Nitracrine exerts its antitumor activity by inhibiting DNA synthesis and inducing DNA damage in cancer cells. The compound interacts with DNA and forms covalent bonds with the nucleotides, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death.
Biochemical And Physiological Effects
Nitracrine has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Nitracrine also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Advantages And Limitations For Lab Experiments
Nitracrine has several advantages for lab experiments. The compound is highly soluble in water and can be easily administered to cells in culture. Nitracrine has also been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, Nitracrine has some limitations for lab experiments. The compound is highly reactive and can form adducts with other cellular components, leading to nonspecific effects.
Future Directions
There are several future directions for research on Nitracrine. One direction is to investigate the potential use of Nitracrine in combination with other chemotherapeutic agents. Another direction is to explore the use of Nitracrine in targeted drug delivery systems. Additionally, further studies are needed to elucidate the mechanism of action of Nitracrine and to identify potential biomarkers for response to the compound.
Synthesis Methods
Nitracrine can be synthesized by reacting 2-chloro-N,N-bis(2-chloroethyl)ethylamine with 1,5-dimethylpyrazol-3-one in the presence of a strong base such as sodium hydride. The reaction yields Nitracrine as the final product.
Scientific Research Applications
Nitracrine has been extensively studied for its potential use in cancer treatment. The compound has been found to have potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. Nitracrine induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle in cancer cells.
properties
CAS RN |
10070-94-7 |
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Product Name |
4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Molecular Formula |
C16H21Cl2N3O |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H21Cl2N3O/c1-13-15(12-20(10-8-17)11-9-18)16(22)21(19(13)2)14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 |
InChI Key |
HLMDYYLQTRZTFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN(CCCl)CCCl |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN(CCCl)CCCl |
Origin of Product |
United States |
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